molecular formula C20H21N3 B2472663 1-[1-(2,3-dihydro-1H-inden-2-yl)azetidin-3-yl]-2-methyl-1H-1,3-benzodiazole CAS No. 2380191-47-7

1-[1-(2,3-dihydro-1H-inden-2-yl)azetidin-3-yl]-2-methyl-1H-1,3-benzodiazole

Cat. No.: B2472663
CAS No.: 2380191-47-7
M. Wt: 303.409
InChI Key: SMWXIFTYKNGBOW-UHFFFAOYSA-N
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Description

1-[1-(2,3-dihydro-1H-inden-2-yl)azetidin-3-yl]-2-methyl-1H-1,3-benzodiazole is a complex organic compound that features a unique combination of azetidine, indene, and benzodiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(2,3-dihydro-1H-inden-2-yl)azetidin-3-yl]-2-methyl-1H-1,3-benzodiazole typically involves multi-step organic reactions. The process begins with the preparation of the indene and azetidine intermediates, followed by their coupling with the benzodiazole moiety. Common reagents used in these reactions include Lewis acids, bases, and various solvents to facilitate the reactions under controlled temperatures and pressures .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to increase yield and purity. This often includes the use of catalytic processes and continuous flow reactors to ensure consistent production at a larger scale .

Chemical Reactions Analysis

Types of Reactions

1-[1-(2,3-dihydro-1H-inden-2-yl)azetidin-3-yl]-2-methyl-1H-1,3-benzodiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

1-[1-(2,3-dihydro-1H-inden-2-yl)azetidin-3-yl]-2-methyl-1H-1,3-benzodiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[1-(2,3-dihydro-1H-inden-2-yl)azetidin-3-yl]-2-methyl-1H-1,3-benzodiazole involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. This interaction can lead to various biological effects, making it a candidate for drug development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[1-(2,3-dihydro-1H-inden-2-yl)azetidin-3-yl]-2-methyl-1H-1,3-benzodiazole is unique due to its combination of azetidine, indene, and benzodiazole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

1-[1-(2,3-dihydro-1H-inden-2-yl)azetidin-3-yl]-2-methylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3/c1-14-21-19-8-4-5-9-20(19)23(14)18-12-22(13-18)17-10-15-6-2-3-7-16(15)11-17/h2-9,17-18H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMWXIFTYKNGBOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1C3CN(C3)C4CC5=CC=CC=C5C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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